molecular formula C13H9F3O B6371788 2-Methyl-5-(2,4,6-trifluorophenyl)phenol CAS No. 1261947-24-3

2-Methyl-5-(2,4,6-trifluorophenyl)phenol

Cat. No.: B6371788
CAS No.: 1261947-24-3
M. Wt: 238.20 g/mol
InChI Key: UMAOHGJQRXESLH-UHFFFAOYSA-N
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Description

2-Methyl-5-(2,4,6-trifluorophenyl)phenol is a chemical compound with the molecular formula C13H9F3O and a molecular weight of 238.21 g/mol . . This compound is characterized by the presence of a trifluorophenyl group and a methyl group attached to a phenol ring, making it a unique and interesting molecule for various scientific applications.

Chemical Reactions Analysis

2-Methyl-5-(2,4,6-trifluorophenyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. In industry, it can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(2,4,6-trifluorophenyl)phenol involves its interaction with specific molecular targets and pathways. For example, in the Suzuki–Miyaura coupling reaction, the compound undergoes oxidative addition with a palladium catalyst, followed by transmetalation and reductive elimination to form the desired product . The specific molecular targets and pathways involved in its biological activities would depend on the nature of the interactions with biological molecules.

Comparison with Similar Compounds

2-Methyl-5-(2,4,6-trifluorophenyl)phenol can be compared with other similar compounds, such as:

    2-Methyl-5-phenylphenol: This compound lacks the trifluorophenyl group, which may result in different chemical and biological properties.

    2-Methyl-5-(2,4-difluorophenyl)phenol: This compound has only two fluorine atoms on the phenyl group, which may affect its reactivity and applications.

    2-Methyl-5-(2,4,6-trichlorophenyl)phenol: This compound has chlorine atoms instead of fluorine, which may lead to different chemical behaviors and uses.

The presence of the trifluorophenyl group in this compound makes it unique and may impart specific properties that are advantageous for certain applications.

Properties

IUPAC Name

2-methyl-5-(2,4,6-trifluorophenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O/c1-7-2-3-8(4-12(7)17)13-10(15)5-9(14)6-11(13)16/h2-6,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMAOHGJQRXESLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C=C(C=C2F)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683884
Record name 2',4',6'-Trifluoro-4-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261947-24-3
Record name 2',4',6'-Trifluoro-4-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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